

Application of (-)-(S)-Cibenzoline-D4 in Drug Metabolism and Pharmacokinetics (DMPK) Studies

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Compound of Interest

Compound Name: (-)-(S)-Cibenzoline-D4

Cat. No.: B15586745

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Application Note & Protocols

Introduction

Cibenzoline is an antiarrhythmic agent that exhibits stereoselective metabolism. The (-)-(S)-enantiomer is one of the active forms of the drug. Understanding its metabolic fate and pharmacokinetic profile is crucial for drug development and clinical use. Stable isotope-labeled internal standards are essential for the accurate quantification of drug candidates and their metabolites in biological matrices during Drug Metabolism and Pharmacokinetics (DMPK) studies.^{[1][2][3][4]} **(-)-(S)-Cibenzoline-D4**, a deuterated analogue of (-)-(S)-cibenzoline, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. Its use minimizes variability arising from sample preparation and matrix effects, ensuring high precision and accuracy in quantitative assays.^[5]

This document provides detailed application notes and protocols for the use of **(-)-(S)-Cibenzoline-D4** in in vitro and in vivo DMPK studies.

Application Notes

Utility of (-)-(S)-Cibenzoline-D4 in DMPK Studies

(-)-(S)-Cibenzoline-D4 is a valuable tool for researchers in drug development for the following applications:

- **Internal Standard for Bioanalysis:** Its primary application is as an internal standard for the accurate quantification of (-)-(S)-cibenzoline in various biological matrices such as plasma, urine, and tissue homogenates.[1][3] The stable isotope label ensures that it co-elutes with the unlabeled analyte and experiences similar ionization efficiency and matrix effects in the mass spectrometer, leading to reliable data.[3]
- **Metabolite Identification:** While the deuterium labeling is primarily for quantification, its distinct mass shift can also aid in tracking the metabolic fate of the parent drug.
- **Pharmacokinetic Studies:** Enables precise determination of key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability.[6]
- **In Vitro Metabolism Studies:** Facilitates the accurate measurement of metabolite formation rates and enzyme kinetics in systems like human liver microsomes.

Metabolism of (-)-(S)-Cibenzoline

Studies on the stereoselective metabolism of cibenzoline have shown that it is metabolized by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and to a lesser extent, CYP2D6.[7] The major metabolites identified are p-hydroxycibenzoline (M1) and 4,5-dehydrocibenzoline (M2). [7][8] The formation of these metabolites can be stereoselective.[7]

Experimental Protocols

Protocol 1: In Vitro Metabolism of (-)-(S)-Cibenzoline in Human Liver Microsomes (HLM)

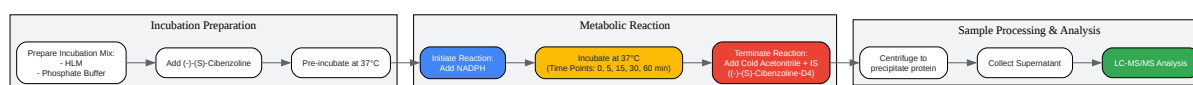
Objective: To determine the rate of metabolism of (-)-(S)-cibenzoline and identify the major metabolites formed using human liver microsomes.

Materials:

- (-)-(S)-Cibenzoline
- **(-)-(S)-Cibenzoline-D4** (as internal standard)
- Pooled Human Liver Microsomes (HLM)

- NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
- Phosphate buffer (pH 7.4)
- Acetonitrile (ACN) with 0.1% formic acid
- Water with 0.1% formic acid

Workflow for In Vitro Metabolism Study



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Caption: Workflow for the in vitro metabolism of (-)-(S)-Cibenzoline.

Procedure:

- Prepare a stock solution of (-)-(S)-cibenzoline and **(-)-(S)-Cibenzoline-D4** in a suitable solvent (e.g., DMSO).
- In a microcentrifuge tube, combine HLM (final protein concentration 0.5 mg/mL) and phosphate buffer.
- Add (-)-(S)-cibenzoline to a final concentration of 1 μ M.
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- Incubate at 37°C with gentle shaking. Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, and 60 minutes).

- Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing **(-)-(S)-Cibenzoline-D4** (internal standard) at a final concentration of 100 nM.
- Vortex and centrifuge the samples at 14,000 rpm for 10 minutes to precipitate proteins.
- Transfer the supernatant to a new tube for LC-MS/MS analysis.

LC-MS/MS Analysis:

- Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μ m)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A suitable gradient to separate the analyte from its metabolites.
- Ionization: Positive electrospray ionization (ESI+)
- MRM Transitions:
 - (-)-(S)-Cibenzoline: $[M+H]^+ \rightarrow$ fragment ion
 - **(-)-(S)-Cibenzoline-D4**: $[M+H+4]^+ \rightarrow$ fragment ion
 - Metabolites (e.g., p-hydroxycibenzoline, 4,5-dehydrocibenzoline): Monitor expected parent and fragment ions.

Data Analysis:

Calculate the percentage of (-)-(S)-cibenzoline remaining at each time point relative to the 0-minute time point. Determine the in vitro half-life ($t_{1/2}$) and intrinsic clearance (CL_{int}).

Table 1: In Vitro Metabolism of (-)-(S)-Cibenzoline in HLM

Parameter	Value
In Vitro Half-life ($t_{1/2}$)	25 min
Intrinsic Clearance (CL _{int})	55 μ L/min/mg protein

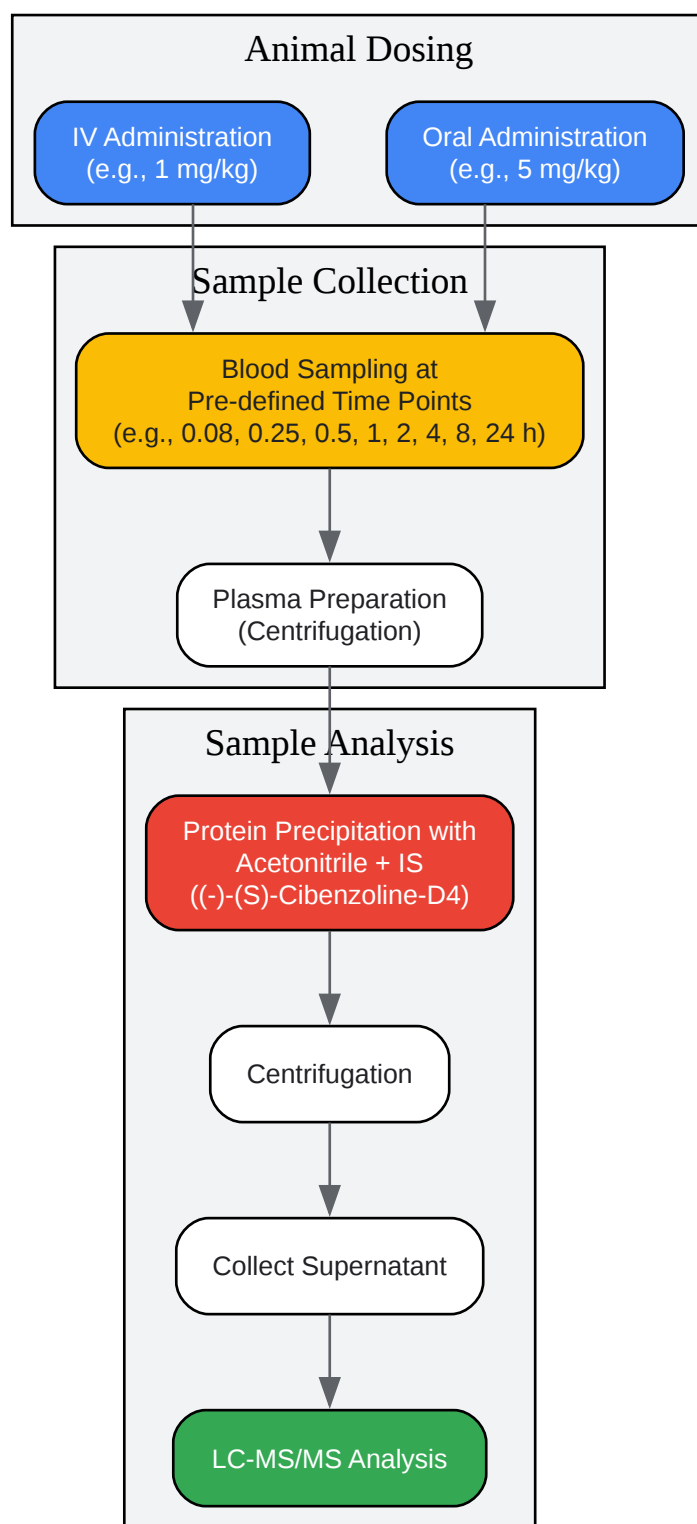
Protocol 2: In Vivo Pharmacokinetic Study of (-)-(S)-Cibenzoline in Rats

Objective: To determine the pharmacokinetic profile of (-)-(S)-cibenzoline in rats following intravenous (IV) and oral (PO) administration.

Materials:

- (-)-(S)-Cibenzoline
- **(-)-(S)-Cibenzoline-D4** (as internal standard)
- Wistar rats (male, 250-300 g)
- Dosing vehicles (e.g., saline for IV, 0.5% methylcellulose for PO)
- Blood collection supplies (e.g., EDTA tubes)
- Acetonitrile with 0.1% formic acid

Workflow for In Vivo Pharmacokinetic Study



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Caption: Workflow for the in vivo pharmacokinetic study of (-)-(S)-Cibenzoline.

Procedure:

- Fast rats overnight before oral administration.
- Administer (-)-(S)-cibenzoline via IV (1 mg/kg) or PO (5 mg/kg) routes.
- Collect blood samples (approximately 100 μ L) from the tail vein at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
- Collect blood in EDTA-coated tubes and centrifuge at 4,000 rpm for 10 minutes to obtain plasma.
- To 50 μ L of plasma, add 150 μ L of ice-cold acetonitrile containing **(-)-(S)-Cibenzoline-D4** (internal standard) to precipitate proteins.
- Vortex and centrifuge the samples.
- Transfer the supernatant for LC-MS/MS analysis as described in Protocol 1.

Data Analysis:

- Generate a standard curve of (-)-(S)-cibenzoline in blank plasma.
- Quantify the concentration of (-)-(S)-cibenzoline in the collected plasma samples.
- Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

Table 2: Pharmacokinetic Parameters of (-)-(S)-Cibenzoline in Rats

Parameter	IV (1 mg/kg)	PO (5 mg/kg)
C _{max} (ng/mL)	500	850
T _{max} (h)	0.08	1.0
AUC (0-inf) (ng*h/mL)	1200	4800
CL (mL/min/kg)	13.9	-
V _d (L/kg)	3.5	-
t _{1/2} (h)	2.9	3.2
F (%)	-	80

Conclusion

(-)-(S)-Cibenzoline-D4 is an indispensable tool for the accurate and precise quantification of (-)-(S)-cibenzoline in DMPK studies. The protocols outlined above provide a framework for conducting in vitro metabolism and in vivo pharmacokinetic studies. The use of a stable isotope-labeled internal standard like **(-)-(S)-Cibenzoline-D4** is critical for generating high-quality data to support drug development programs.

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